9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
Description
9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a brominated benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene ring, with a ketone group at position 5 and a bromine substituent at position 8.
Properties
CAS No. |
886366-62-7 |
|---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
9-bromo-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C10H10BrNO/c11-8-4-1-3-7-9(13)5-2-6-12-10(7)8/h1,3-4,12H,2,5-6H2 |
InChI Key |
VWMKPLZVFPMYKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C(=CC=C2)Br)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves the bromination of a precursor benzoazepine compound. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of side reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 9 undergoes nucleophilic aromatic substitution under basic or catalytic conditions due to the electron-withdrawing effect of the ketone group. This reaction is pivotal for introducing functional groups such as amines, alkoxides, or thiols.
Example Reaction:
Conditions:
-
Catalyzed by CuI in dimethylformamide (DMF) at elevated temperatures.
-
Yields range from 65–85% depending on nucleophile strength.
Suzuki-Miyaura Cross-Coupling
The bromine substituent facilitates palladium-catalyzed cross-coupling with boronic acids, enabling aryl- or heteroaryl-group installation. This reaction is critical for generating derivatives with enhanced biological activity.
Example Reaction:
Conditions:
-
Tetrakis(triphenylphosphine)palladium(0) catalyst.
Ring-Opening Reactions
The azepinone ring undergoes acid- or base-mediated ring-opening to form linear intermediates for further functionalization.
Example Reaction:
Key Observations:
Reduction of the Ketone Group
The ketone at position 5 is reduced to a secondary alcohol or methylene group using hydride donors.
Example Reaction:
\text{9-Bromo-azepinone} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{9-Bromo-azepinol} \quad (\text{Yield: 88%})[1]
Alternative Pathway:
\text{9-Bromo-azepinone} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{9-Bromo-azepane} \quad (\text{Yield: 75%})[5]
Electrophilic Aromatic Substitution
The electron-rich positions (C7 and C8) undergo electrophilic substitution (e.g., nitration, sulfonation).
Nitration Example:
\text{9-Bromo-azepinone} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{7-Nitro-9-bromo-azepinone} \quad (\text{Yield: 60%})[6]
Regioselectivity:
-
Nitration preferentially occurs at C7 due to para-directing effects of the ketone oxygen.
Mechanistic Insights
-
SNAr Reactivity : Enhanced by the electron-withdrawing ketone group, which polarizes the C–Br bond.
-
Ring Strain : The seven-membered azepine ring exhibits moderate strain, facilitating ring-opening under acidic conditions .
-
Steric Effects : Bulky substituents at C9 hinder cross-coupling efficiency .
Scientific Research Applications
9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets. The bromine atom in the compound can form halogen bonds with biological molecules, influencing their function. Additionally, the benzoazepine ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between 9-bromo-benzazepinone and its analogues:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituents/Modifications |
|---|---|---|---|---|
| 9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one | Not explicitly provided | C₁₀H₁₀BrNO | ~240.10 (calculated) | Bromine at position 9; ketone at position 5 |
| 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | 3951-89-1 | C₁₀H₁₀BrNO | 240.10 | Bromine at position 7; positional isomer of target |
| 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | Not provided | C₁₇H₁₇NO₃S | 315.39 | Tosyl (p-toluenesulfonyl) group at nitrogen; no bromine |
| 2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | 949570-72-3 | C₁₃H₉BrN₂O | 297.13 | Dibenzodiazepinone core; bromine at position 2 |
Physicochemical Properties
- Polarity: Bromine’s electronegativity increases polarity in 7/9-bromo derivatives compared to non-halogenated analogues. The tosyl derivative’s sulfonyl group further elevates polarity, affecting solubility in organic solvents .
- Molecular Weight: The dibenzodiazepinone (297.13 g/mol) has a higher mass due to its fused aromatic system, whereas brominated benzazepinones (~240 g/mol) are lighter and more lipophilic .
Functional Group Impact
- Position 9 vs. 7 may alter steric and electronic profiles .
- Ketone at Position 5 : Common across all analogues; serves as a hydrogen bond acceptor, influencing crystallinity and stability .
Biological Activity
9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₂BrNO
- Molecular Weight : 254.12 g/mol
- CAS Number : 886367-10-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its effects on neurological conditions.
Anticancer Activity
Research indicates that compounds within the benzazepine class exhibit significant anticancer properties. The mechanism often involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation.
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cancer cell proliferation through cell cycle arrest.
- Targeting specific signaling pathways such as PI3K/Akt and MAPK pathways.
- Case Studies :
Neuroprotective Effects
This compound has also been explored for its neuroprotective properties.
-
Mechanism of Action :
- Modulation of neurotransmitter systems (e.g., serotonin and dopamine).
- Neuroinflammation reduction through inhibition of pro-inflammatory cytokines.
- Clinical Relevance :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| CAS Number | 886367-10-8 |
| Anticancer Activity | Yes |
| Neuroprotective Activity | Yes |
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance its biological activity:
- Synthesis Techniques :
- In Vitro and In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of the parent benzoazepinone scaffold. For example, brominating agents like N-bromosuccinimide (NBS) in acetic acid under controlled temperature (e.g., 0–25°C) are used, as seen in analogous dihydrobenzazepinone brominations . Optimization includes adjusting stoichiometry (1.1–1.3 eq. Br), solvent polarity (e.g., DCM vs. acetic acid), and reaction time (2–6 hrs) to maximize yield and minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/ethanol) is critical for isolating the pure product .
Q. How is the purity and structural identity of this compound validated in academic settings?
- Methodological Answer : Purity is confirmed using HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm. Structural characterization employs /-NMR to confirm bromine substitution (e.g., deshielded aromatic protons at δ 7.2–7.8 ppm) and ketone carbonyl signals (δ ~200 ppm in -NMR). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 254.0) .
Q. What are the key solubility and stability considerations for this compound in experimental workflows?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (DCM, chloroform). Stability tests under ambient light and temperature show no degradation over 72 hrs when stored in amber vials at –20°C. Degradation products (e.g., debrominated analogs) are monitored via TLC .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C9) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Bromine at C9 acts as a directing group in Suzuki-Miyaura couplings. Computational DFT studies suggest that electron-withdrawing effects of the bromine enhance electrophilicity at adjacent carbons, facilitating palladium-catalyzed arylations. Experimental validation uses Pd(PPh)/KCO in dioxane/water (80°C, 12 hrs), yielding biaryl derivatives with >70% efficiency. Competing debromination (<5%) is mitigated by optimizing catalyst loading (2–5 mol%) .
Q. What contradictory data exist regarding the biological activity of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in reported IC values (e.g., 10 μM vs. 25 μM in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Reproducibility requires standardizing protocols: use fixed ATP levels (1 mM), control buffer (pH 7.4 Tris-HCl), and validate via orthogonal assays (e.g., SPR for binding affinity). Statistical meta-analysis of published datasets can identify outliers .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., GPCRs)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with GPCRs. The benzazepinone core aligns with hydrophobic pockets, while bromine forms halogen bonds with Thr3.36 residues. Free energy perturbation (FEP) calculations quantify binding affinity changes upon bromine substitution. Experimental validation via site-directed mutagenesis (e.g., Thr3.36Ala mutants) confirms computational predictions .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Scale-up hurdles include exothermic bromination (risk of runaway reactions) and low yields in crystallization. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
